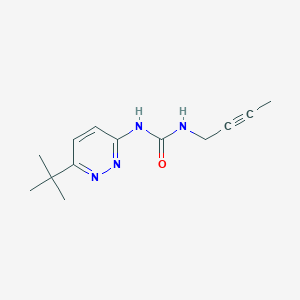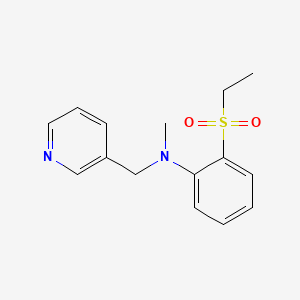![molecular formula C16H21N3O2S B6624109 4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B6624109.png)
4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine, also known as ESI-09, is a small molecule inhibitor that selectively targets the RAC1 signaling pathway. This molecule has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurological disorders.
Wirkmechanismus
4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine selectively targets the RAC1 signaling pathway, which is involved in cell motility, adhesion, and proliferation. RAC1 is a small GTPase that is activated by various extracellular signals and regulates the actin cytoskeleton. 4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine binds to the switch II region of RAC1, thereby inhibiting its activation and downstream signaling. This results in reduced cell motility, adhesion, and proliferation.
Biochemical and physiological effects:
4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine has been shown to have various biochemical and physiological effects. In cancer cells, 4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine inhibits the RAC1 signaling pathway, thereby reducing cancer cell proliferation and metastasis. In cardiovascular diseases, 4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine reduces vascular inflammation and atherosclerosis. In neurological disorders, 4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine improves cognitive function and reduces neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine is its selectivity towards the RAC1 signaling pathway. This allows for specific targeting of this pathway without affecting other cellular processes. However, one of the limitations of 4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine is its low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine. One area of research is the development of more potent and selective inhibitors of the RAC1 signaling pathway. Another area of research is the identification of biomarkers that can predict the response to 4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine treatment. In addition, further studies are needed to determine the optimal dosage and treatment duration of 4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine in various diseases. Finally, the potential use of 4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine in combination with other therapies should be explored.
Synthesemethoden
4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine was first synthesized by researchers at the University of California, San Francisco. The synthesis process involves the reaction of 4-ethylsulfonylaniline with N,N-dimethyl-2-chloropyridine-4-amine in the presence of a base. The resulting product is then purified using column chromatography to obtain the final product, 4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine.
Wissenschaftliche Forschungsanwendungen
4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cancer. RAC1 signaling pathway plays a crucial role in cancer cell migration and invasion, and 4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine has been shown to inhibit this pathway, thereby reducing cancer cell proliferation and metastasis. 4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine has also been studied for its potential use in cardiovascular diseases, where it has been shown to reduce vascular inflammation and atherosclerosis. In addition, 4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine has been studied for its potential use in neurological disorders, where it has been shown to improve cognitive function and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
4-[(4-ethylsulfonylanilino)methyl]-N,N-dimethylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-4-22(20,21)15-7-5-14(6-8-15)18-12-13-9-10-17-16(11-13)19(2)3/h5-11,18H,4,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGHGUSZJFUBQFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)NCC2=CC(=NC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-N-[[2-methyl-4-(trifluoromethyl)phenyl]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B6624037.png)
![7-[4-Fluoro-3-(trifluoromethyl)phenoxy]-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6624051.png)
![N-(6-methylpyridin-2-yl)-2-[methyl-[5-(trifluoromethyl)pyridin-2-yl]amino]acetamide](/img/structure/B6624054.png)

![3-cyclopropyl-N-[2-[1-(4-fluorophenyl)pyrazol-3-yl]ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B6624069.png)


![(4-Methoxyphenyl)-[4-(5-methyl-1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B6624092.png)
![(2S,3S)-2-[3-(4-fluoro-1H-benzimidazol-2-yl)propanoylamino]-3-methylpentanoic acid](/img/structure/B6624100.png)

![2-[(3S,4R)-3-(hydroxymethyl)-4-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]benzene-1,3-dicarbonitrile](/img/structure/B6624113.png)
![6-N-[2-[(4-chlorophenyl)methoxy]ethyl]-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6624121.png)
![[(3S,4R)-4-(1-methylpyrazol-4-yl)-1-quinoxalin-2-ylpyrrolidin-3-yl]methanol](/img/structure/B6624129.png)
![1-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B6624141.png)